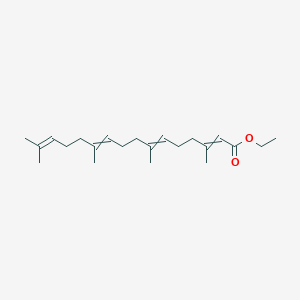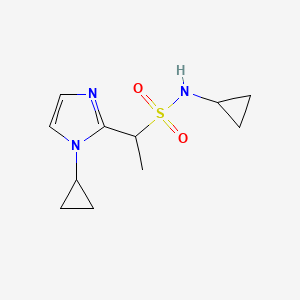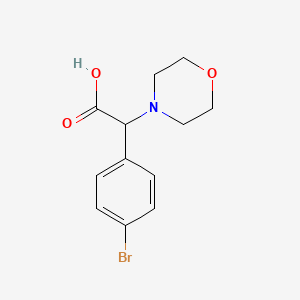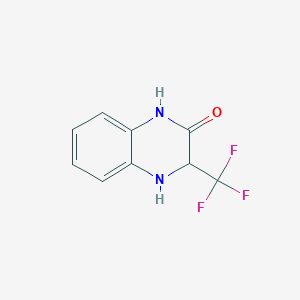
3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone: is a chemical compound belonging to the quinoxalinone family This compound is characterized by the presence of a trifluoromethyl group at the 3-position and a dihydroquinoxalinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-nitroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to yield the desired quinoxalinone compound. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives.
Applications De Recherche Scientifique
Chemistry: 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can improve their thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site.
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2(1h)-quinoxalinone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)-2(1h)-quinoxalinone: Similar structure but without the dihydro component, leading to variations in reactivity and stability.
2(1h)-Quinoxalinone: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness: The presence of the trifluoromethyl group in 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4,7,13H,(H,14,15) |
Clé InChI |
NMNYJZZEDYPZIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(C(=O)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo-](/img/structure/B13972836.png)
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13972846.png)

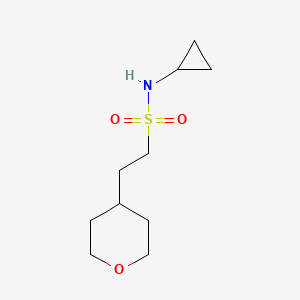
![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)

![3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione](/img/structure/B13972894.png)
